molecular formula C4F11N B14753897 1,1,2,2,2-Pentafluoro-N,N-bis(trifluoromethyl)ethan-1-amine CAS No. 815-28-1

1,1,2,2,2-Pentafluoro-N,N-bis(trifluoromethyl)ethan-1-amine

Cat. No.: B14753897
CAS No.: 815-28-1
M. Wt: 271.03 g/mol
InChI Key: CGYSGEFXYQMNJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1,2,2,2-Pentafluoro-N,N-bis(trifluoromethyl)ethan-1-amine is a fluorinated organic compound with the molecular formula C₄F₁₁N. This compound is known for its high fluorine content, which imparts unique chemical and physical properties. It is used in various scientific and industrial applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,2,2,2-Pentafluoro-N,N-bis(trifluoromethyl)ethan-1-amine typically involves the reaction of trifluoromethylamine with pentafluoroethane under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors and continuous flow processes. The use of advanced catalytic systems and automated control systems ensures consistent product quality and efficient production. The compound is purified through distillation and other separation techniques to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

1,1,2,2,2-Pentafluoro-N,N-bis(trifluoromethyl)ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding fluorinated amides or nitriles.

    Reduction: Reduction reactions can convert the compound into less fluorinated derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) and amines (RNH₂) are employed in substitution reactions.

Major Products Formed

    Oxidation: Fluorinated amides and nitriles.

    Reduction: Less fluorinated amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1,1,2,2,2-Pentafluoro-N,N-bis(trifluoromethyl)ethan-1-amine is utilized in several scientific research fields:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of complex fluorinated compounds.

    Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.

    Medicine: Explored for its potential as a pharmaceutical intermediate and in the development of fluorinated drugs.

    Industry: Employed in the production of specialty chemicals, fluorinated polymers, and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of 1,1,2,2,2-Pentafluoro-N,N-bis(trifluoromethyl)ethan-1-amine involves its interaction with molecular targets through its fluorine atoms. The high electronegativity of fluorine allows the compound to form strong hydrogen bonds and interact with various biological molecules. These interactions can modulate enzyme activity, alter protein conformation, and affect cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1,1,3,3,3-Pentafluoro-2-(trifluoromethyl)-1-propene: Another fluorinated compound with similar reactivity and applications.

    Perfluoroisobutylene: Known for its use in polymer production and as a chemical intermediate.

    Tris(pentafluoroethyl)amine: Used in similar applications due to its high fluorine content.

Uniqueness

1,1,2,2,2-Pentafluoro-N,N-bis(trifluoromethyl)ethan-1-amine is unique due to its specific molecular structure, which provides a balance of stability and reactivity. Its high fluorine content makes it particularly valuable in applications requiring chemical resistance and thermal stability.

Properties

CAS No.

815-28-1

Molecular Formula

C4F11N

Molecular Weight

271.03 g/mol

IUPAC Name

1,1,2,2,2-pentafluoro-N,N-bis(trifluoromethyl)ethanamine

InChI

InChI=1S/C4F11N/c5-1(6,7)2(8,9)16(3(10,11)12)4(13,14)15

InChI Key

CGYSGEFXYQMNJM-UHFFFAOYSA-N

Canonical SMILES

C(C(F)(F)F)(N(C(F)(F)F)C(F)(F)F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.